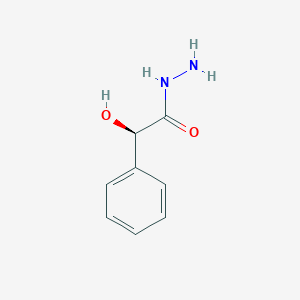

(R)-2-Hydroxy-2-phenylacetohydrazide

Description

The Significance of Chiral Hydrazides in Modern Organic Synthesis and Coordination Chemistry

Chiral hydrazides are a class of organic compounds that feature a hydrazide functional group (-CONHNH2) and at least one stereocenter. wikipedia.org Their importance in modern chemistry stems from their versatile reactivity and ability to introduce chirality into molecules, which is crucial in fields like pharmaceuticals and materials science.

In organic synthesis, chiral hydrazides are widely used as chiral auxiliaries and synthons. They can react with carbonyl compounds such as aldehydes and ketones to form chiral hydrazones. These hydrazones are pivotal intermediates in various asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions, allowing for the synthesis of enantiomerically pure compounds. acs.orgresearchgate.net For instance, the transition metal-catalyzed asymmetric hydrogenation of hydrazones provides a direct pathway to produce optically active hydrazines, which are essential components in many pharmaceutical agents. researchgate.net Furthermore, novel chiral derivatizing reagents based on hydrazides have been developed for the separation of chiral carbonyl compounds through liquid chromatography, where the formation of diastereomeric hydrazones enables their resolution. nih.gov

In coordination chemistry, the hydrazide moiety and its derivatives, particularly hydrazones, are excellent ligands for a wide range of metal ions. researchgate.net They can coordinate with metal centers through nitrogen and oxygen atoms, often acting as bidentate or polydentate ligands to form stable chelate complexes. researchgate.netnih.gov The incorporation of a chiral center, as seen in (R)-2-Hydroxy-2-phenylacetohydrazide, allows for the construction of chiral coordination compounds. rsc.org These chiral metal complexes are investigated for their potential in asymmetric catalysis, where the defined three-dimensional structure around the metal center can influence the stereochemical outcome of a reaction. The coordination modes can be varied, including κ²N,N side-on coordination or the formation of κ³N,N,N and κ³N,N,O ligand systems, depending on the specific hydrazone and metal precursor used. nih.govacs.org

Distinctive Features of the (R)-Configuration within the 2-Hydroxy-2-phenylacetohydrazide Scaffold

The defining characteristic of this compound is the specific spatial arrangement of the groups around the chiral carbon atom—the one bonded to the hydroxyl (-OH), phenyl (-C6H5), and hydrazidecarbonyl (-C(=O)NHNH2) groups. This arrangement is inherited from its precursor, (R)-2-Hydroxy-2-phenylacetic acid, also known as (R)-(-)-Mandelic acid. bldpharm.com

The (R)-configuration imparts a fixed, non-superimposable three-dimensional structure to the molecule. This intrinsic chirality is the most critical feature, as it dictates the stereochemical environment for any subsequent chemical transformation or molecular interaction. When this molecule is used as a ligand or a reactant, its specific topology can lead to high levels of enantioselectivity in reactions.

For example, when forming a coordination complex, the (R)-configuration preorganizes the ligand in a specific conformation around the metal ion. This can create a chiral pocket that selectively binds or reacts with one enantiomer of a substrate over the other. Similarly, when it is used to form derivatives like hydrazones, the resulting molecule is diastereomeric, possessing a distinct set of physical and chemical properties from a derivative formed with the (S)-enantiomer. This difference is exploited in analytical techniques like chiral chromatography for the separation of enantiomers. nih.gov The presence of the hydroxyl group adjacent to the chiral center also offers an additional coordination site, further influencing the geometry and stability of its metal complexes.

Below are some of the key physicochemical properties of the compound.

| Property | Value |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Melting Point | 134-136°C |

| pKa (Predicted) | 12.07 ± 0.36 |

| Density (Predicted) | 1.277 ± 0.06 g/cm³ |

Data sourced from PubChem and ChemBK. nih.gov

Overview of Methodological Approaches in Investigating this compound and its Derivatives

The investigation of this compound and its derivatives involves a combination of synthetic, spectroscopic, and analytical techniques to establish their structure, purity, and properties.

Synthesis and Derivatization: The primary synthetic route to acylhydrazides involves the reaction of an ester with hydrazine (B178648). wikipedia.org this compound is typically synthesized via the hydrazinolysis of an ester of (R)-Mandelic acid, such as methyl (R)-mandelate, with hydrazine hydrate. mdpi.com This is a straightforward and common method for preparing hydrazides.

A major application of this compound is its use as a derivatizing agent. It readily reacts with aldehydes and ketones, often under mild acidic catalysis, to form the corresponding (R)-2-hydroxy-2-phenylacetohydrazones. nih.govmdpi.com These derivatives are crucial for both synthetic purposes and analytical separations.

Structural and Analytical Characterization: A variety of methods are employed to confirm the identity and structure of the compound and its derivatives.

Spectroscopic Techniques: Infrared (IR) spectroscopy is used to identify functional groups, such as the O-H, N-H, and C=O stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure and the connectivity of atoms. researchgate.netnih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the absolute stereochemistry of the chiral center and detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly on chiral stationary phases, is used to determine the enantiomeric purity of the compound. It is also used to separate diastereomeric hydrazones formed from the reaction of the chiral hydrazide with a racemic carbonyl compound. nih.gov

The table below summarizes the common methodological approaches.

| Methodology | Purpose |

| Hydrazinolysis | Synthesis of the title compound from its corresponding ester. |

| Condensation Reaction | Formation of hydrazone derivatives with aldehydes and ketones. |

| NMR Spectroscopy | Elucidation of molecular structure and connectivity. |

| IR Spectroscopy | Identification of key functional groups. |

| Mass Spectrometry | Determination of molecular weight and formula. |

| X-ray Crystallography | Absolute structure determination and analysis of solid-state packing. |

| Chiral HPLC | Assessment of enantiomeric purity and separation of diastereomers. |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-2-phenylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTGUGVETHVGTL-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereocontrolled Synthesis and Enantiomeric Enrichment Strategies

Diastereoselective Synthesis of Precursors and Subsequent Conversion

This strategy involves attaching a chiral auxiliary to a non-chiral substrate. The presence of the auxiliary directs a subsequent chemical reaction to occur in a diastereoselective manner, creating a new stereocenter with a preferred configuration relative to the auxiliary. unipa.itnih.gov

For example, a prochiral glyoxylic acid derivative could be condensed with a chiral amine (the auxiliary) to form a chiral imine. The addition of a nucleophile to this imine would preferentially occur from one face, dictated by the steric and electronic properties of the auxiliary, leading to a diastereomerically enriched product. nih.gov After the desired stereocenter is established, the chiral auxiliary is cleaved, yielding the enantiomerically enriched product and allowing the auxiliary to be recovered.

Chiral Resolution Techniques Applied to Racemic 2-Hydroxy-2-phenylacetohydrazide

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. One effective method is kinetic resolution. nih.gov This technique relies on the different reaction rates of the two enantiomers with a chiral reagent or catalyst. nih.gov

In the context of racemic 2-hydroxy-2-phenylacetohydrazide, a chiral acyl-transfer catalyst could be used to selectively acylate one enantiomer faster than the other. nih.gov For example, using (R)-benzotetramisole as a catalyst, the (S)-enantiomer might be acylated more rapidly, leaving the unreacted (R)-2-Hydroxy-2-phenylacetohydrazide enriched. The acylated product and the unreacted starting material can then be separated by standard chromatographic methods.

Table 2: Principle of Kinetic Resolution

| Component | Reaction with Chiral Reagent | Relative Rate | Outcome |

|---|---|---|---|

| (R)-Enantiomer | Acylation | Slow (k_R) | Remains largely unreacted |

This table illustrates the principle where k_S > k_R, leading to the enrichment of the (R)-enantiomer.

Analytical Methods for Enantiomeric Purity Determination

Determining the success of an asymmetric synthesis or resolution requires precise analytical methods to measure the enantiomeric excess (ee) or enantiomeric purity (EP). libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. phenomenex.com The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. By integrating the area of the peaks corresponding to each enantiomer, the enantiomeric ratio can be accurately determined.

Table 3: Hypothetical Chiral HPLC Data for Enantiomeric Purity Analysis

| Enantiomer | Retention Time (min) | Peak Area | Percentage |

|---|---|---|---|

| (S)-2-Hydroxy-2-phenylacetohydrazide | 8.5 | 1,500 | 5% |

| This compound | 10.2 | 28,500 | 95% |

This data indicates an enantiomeric excess (ee) of 90% for the (R)-enantiomer.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy provides another powerful tool for determining enantiomeric purity. libretexts.org Since enantiomers have identical NMR spectra in an achiral environment, a chiral solvating agent (CSA) is added to the sample. libretexts.orgnih.gov The CSA forms transient, diastereomeric complexes with each enantiomer, and these complexes have distinct NMR spectra. libretexts.org This results in the splitting of certain proton signals, with each peak of the doublet corresponding to one of the enantiomers. The enantiomeric excess can be calculated by integrating these separated signals. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of specific bonds and functional groups, providing a molecular "fingerprint." nih.gov

FTIR spectroscopy is a powerful tool for identifying the functional groups within (R)-2-Hydroxy-2-phenylacetohydrazide. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key vibrational bands for the hydrazide moiety include the N-H stretching vibrations, which typically appear as multiple bands in the 3200-3400 cm⁻¹ region due to the symmetric and asymmetric stretches of the -NH₂ group and the stretch of the -NH- group. oup.comsemanticscholar.org The strong absorption band corresponding to the C=O stretch (Amide I band) is expected in the region of 1640-1680 cm⁻¹. oup.comresearchgate.net The N-H bending vibration (Amide II band), coupled with C-N stretching, typically appears around 1580-1620 cm⁻¹. oup.com

The hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3300-3500 cm⁻¹, often overlapping with the N-H stretching bands. researchgate.net The C-O stretching vibration of the secondary alcohol is expected around 1050-1150 cm⁻¹. libretexts.org

The phenyl group is identified by several characteristic bands. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). researchgate.net The aromatic C=C stretching vibrations cause a series of absorptions in the 1450-1600 cm⁻¹ range. oup.com Out-of-plane C-H bending vibrations give rise to strong bands in the 690-900 cm⁻¹ region, which are indicative of the substitution pattern on the benzene (B151609) ring. oup.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3300 - 3500 | Strong, Broad |

| N-H Stretch | Hydrazide (-NHNH₂) | 3200 - 3400 | Medium-Strong |

| C-H Stretch | Aromatic | 3030 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | Hydrazide | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | Hydrazide | 1580 - 1620 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, Multiple Bands |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong |

| C-H Out-of-plane Bend | Aromatic | 690 - 770 | Strong |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. While specific Raman data for this compound is not extensively documented, the spectrum can be predicted based on its structural features. Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. nih.gov Therefore, the symmetric stretching vibrations of the aromatic ring, such as the "ring breathing" mode around 1000 cm⁻¹, are expected to produce a strong signal. The C=C stretching bands of the phenyl ring between 1580 and 1610 cm⁻¹ are also typically prominent in the Raman spectrum. mdpi.com The C-H stretching vibrations of the aromatic ring would also be visible. In contrast to FTIR, the O-H and N-H stretching vibrations are generally weak in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons (C₆H₅-): The five protons of the phenyl group are expected to appear as a complex multiplet in the range of δ 7.2-7.5 ppm. researchgate.net

Methine Proton (-CH(OH)-): The single proton attached to the chiral carbon, adjacent to the hydroxyl group and the phenyl ring, is anticipated to produce a singlet at approximately δ 5.0-5.2 ppm. researchgate.net

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can appear over a wide range, but is often found between δ 4.0 and 6.0 ppm.

Hydrazide Protons (-NH-NH₂): The protons of the hydrazide group (-NH and -NH₂) will also appear as broad singlets. The -NH proton might appear around δ 9.0-9.5 ppm, while the -NH₂ protons could be observed around δ 4.0-4.5 ppm. Their positions are also sensitive to experimental conditions. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH- | ~9.0 - 9.5 | Broad Singlet |

| C₆H₅- | ~7.2 - 7.5 | Multiplet |

| -CH(OH)- | ~5.0 - 5.2 | Singlet |

| -OH | Variable (e.g., ~4.0 - 6.0) | Broad Singlet |

| -NH₂ | ~4.0 - 4.5 | Broad Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and is expected to resonate in the δ 170-175 ppm region. researchgate.net

Aromatic Carbons (C₆H₅-): The carbons of the phenyl ring will appear in the typical aromatic region of δ 125-140 ppm. The ipso-carbon (the one attached to the chiral center) is expected around δ 138-140 ppm, with the other aromatic carbons appearing between δ 126-129 ppm. researchgate.net

Methine Carbon (-CH(OH)-): The carbon atom of the chiral center, bonded to both the hydroxyl group and the phenyl ring, is expected to have a chemical shift in the range of δ 73-76 ppm. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 - 175 |

| C-ipso (Aromatic) | ~138 - 140 |

| C-ortho, C-meta, C-para (Aromatic) | ~126 - 129 |

| -CH(OH)- | ~73 - 76 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show correlations between the adjacent protons within the phenyl ring, helping to assign the ortho, meta, and para positions. No significant correlation is expected for the methine proton (-CH(OH)-) as it has no adjacent protons on neighboring carbons. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum would show a correlation peak between the methine proton signal (~δ 5.1 ppm) and the methine carbon signal (~δ 74 ppm). It would also correlate each aromatic proton signal with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2 to 3 bonds) and is instrumental in piecing together the molecular skeleton. youtube.com Key expected HMBC correlations for confirming the structure include:

A correlation from the methine proton (-CH(OH)-) to the carbonyl carbon (C=O).

Correlations from the methine proton to the ipso and ortho carbons of the phenyl ring.

A correlation from the -NH- proton to the carbonyl carbon (C=O).

Correlations from the ortho-protons of the phenyl ring to the methine carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering structural clues. The molecular formula of this compound is C₈H₁₀N₂O₂, corresponding to a monoisotopic mass of 166.0742 Da. nih.gov In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 167.0820.

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) can be predicted based on the functional groups present. libretexts.orglibretexts.org Alpha-cleavage is a common fragmentation pathway for alcohols and carbonyl compounds. libretexts.org

Loss of Hydrazide Radical: Cleavage of the C-C bond between the carbonyl and the chiral carbon could lead to the formation of a benzoyl-type cation [C₆H₅CH(OH)]⁺ at m/z 107.

Formation of Benzoyl Cation: A common fragmentation involves the formation of the benzoyl cation [C₆H₅CO]⁺ at m/z 105, which can subsequently lose carbon monoxide (CO) to yield the phenyl cation [C₆H₅]⁺ at m/z 77.

Loss of Water: Dehydration, a characteristic fragmentation for alcohols, would result in a fragment at m/z 148 ([M-H₂O]⁺).

Cleavage of the N-N Bond: Fragmentation of the hydrazide moiety can also occur.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 167 | [M+H]⁺ | [C₈H₁₁N₂O₂]⁺ |

| 148 | [M-H₂O]⁺ | [C₈H₈N₂O]⁺• |

| 107 | [C₆H₅CH(OH)]⁺ | [C₇H₇O]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

High-Resolution X-ray Crystallography

High-resolution X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. This technique offers unparalleled detail regarding bond lengths, bond angles, and the spatial organization of molecules, which collectively dictate the material's macroscopic properties.

As of this writing, a specific single-crystal X-ray diffraction study for this compound is not publicly available in the Cambridge Structural Database (CSD) or other reviewed literature. nih.gov However, crystallographic data from closely related structures, such as 2-hydroxy-N'-methylacetohydrazide, can provide valuable insights into the likely crystal system and unit cell parameters. For instance, the related compound, 2-hydroxy-N'-methylacetohydrazide, crystallizes in the monoclinic system. nih.gov This information serves as a predictive framework for understanding the solid-state structure of the title compound.

The molecular geometry, including specific bond lengths and angles, is crucial for a complete structural description. While direct data for this compound is pending, analysis of analogous hydrazide structures allows for a reliable estimation of its key geometric parameters. The core hydrazide group, [OH—C—C(=O)—NH—NH], is typically observed to be nearly planar. nih.gov The following table presents representative bond lengths and angles for the key functional groups, derived from a related acetohydrazide structure.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=O | ~1.24 Å |

| C-N (amide) | ~1.33 Å | |

| N-N | ~1.41 Å | |

| C-C | ~1.51 Å | |

| C-O (hydroxyl) | ~1.42 Å | |

| Bond Angles (°) | O=C-N | ~122° |

| C-N-N | ~119° | |

| C-C-O (hydroxyl) | ~110° |

Note: The data presented is based on a closely related acetohydrazide structure and serves as an illustrative example.

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces, with hydrogen bonding playing a predominant role in hydrazides. nih.gov In the solid state, molecules of this compound are expected to form extensive networks of intermolecular hydrogen bonds.

The hydroxyl (-OH) group, the amide N-H protons, and the carbonyl oxygen (C=O) are all potent sites for hydrogen bonding. It is anticipated that strong N—H···O and O—H···N hydrogen bonds link adjacent molecules. These interactions typically organize the molecules into layers or more complex three-dimensional supramolecular networks. nih.govresearchgate.net The specific geometry of these bonds, including donor-acceptor distances and angles, dictates the stability and density of the crystal packing.

The table below details the expected hydrogen bonding interactions based on analysis of similar crystal structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction |

| O-H (hydroxyl) | H | O=C (carbonyl) | Intermolecular |

| O-H (hydroxyl) | H | N (amino) | Intermolecular |

| N-H (amide) | H | O=C (carbonyl) | Intermolecular |

| N-H (amino) | H | O (hydroxyl) | Intermolecular |

Note: This table represents probable hydrogen bonding patterns based on the functional groups present and data from analogous structures.

Studies on Tautomeric Equilibria (Keto-Enol Forms) in Solution and Solid States

Hydrazides, like this compound, possess the capability to exist as tautomers—constitutional isomers that readily interconvert. The primary tautomerism observed in this class of compounds is the keto-enol equilibrium. researchgate.net The "keto" form refers to the standard amide structure containing a carbonyl group (C=O), while the "enol" form is an imidic acid tautomer, characterized by a carbon-nitrogen double bond (C=N) and a hydroxyl group (-OH) derived from the former carbonyl oxygen.

The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state (solid vs. solution) and the nature of the solvent. nih.gov

Solid State: In the crystalline solid state, hydrazide compounds predominantly exist in the keto (amide) form. researchgate.netelsevier.com This preference is largely attributed to the ability to form strong, directional intermolecular hydrogen bonds involving the carbonyl oxygen, which stabilizes the crystal lattice.

Solution State: The tautomeric equilibrium in solution is strongly dependent on solvent polarity. nih.govelsevier.com

In polar aprotic solvents like DMSO, the keto form is generally favored. These solvents can act as hydrogen bond acceptors, stabilizing the N-H protons of the amide group. nih.gov

In non-polar solvents such as chloroform (B151607) or carbon tetrachloride, the equilibrium tends to shift towards the enol form. The enol tautomer can be stabilized by the formation of an intramolecular hydrogen bond between the newly formed hydroxyl group and the nitrogen atom of the C=N bond. nih.gov

Spectroscopic techniques such as NMR (¹H, ¹³C) and UV-Visible spectroscopy are instrumental in studying these equilibria, as the chemical shifts and absorption maxima differ significantly between the keto and enol tautomers. nih.gov For this compound, the presence of two distinct sets of signals in NMR spectra under different solvent conditions would provide definitive evidence of this tautomeric behavior.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties.

Prediction of Optimized Molecular Geometries and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization. For a flexible molecule like (R)-2-Hydroxy-2-phenylacetohydrazide, which has several rotatable bonds, a conformational analysis is necessary to identify the global minimum energy structure among many possible conformers. nih.govlookchem.com This process involves systematically rotating bonds and calculating the energy of each resulting conformation to map out the potential energy surface. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO and LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.orgresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic regions. The LUMO is the orbital that is most likely to accept an electron, indicating electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transport properties of the molecule. nih.gov A smaller gap generally implies higher reactivity.

Calculation of Quantum Global Reactivity Descriptors

Derived from the HOMO and LUMO energy values, quantum global reactivity descriptors provide a quantitative measure of a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors are calculated based on conceptual DFT and include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ²/2η, where μ is the chemical potential, -χ).

These parameters are essential for predicting how the molecule will interact with other chemical species. researchgate.net

Investigation of Non-Linear Optical Properties

Molecules with specific electronic features, such as a significant difference in charge distribution between the ground and excited states, can exhibit non-linear optical (NLO) properties. nih.govresearchgate.net Computational methods can predict these properties by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). These values indicate the potential of a material for applications in technologies like optical switching and frequency conversion. For a molecule to have a significant NLO response, it often requires a large dipole moment and a small HOMO-LUMO gap.

Analysis of Charge Distribution (e.g., Mulliken Charges)

Understanding the distribution of electron density across a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken charge analysis is a common method for calculating the partial atomic charges on each atom in a molecule. uni-muenchen.de This analysis partitions the total electron population among the constituent atoms, providing insight into the electrostatic potential of the molecule. It helps identify which atoms are electron-rich (nucleophilic) and which are electron-deficient (electrophilic), thereby predicting sites of potential chemical reactions.

Derivatization Chemistry and Coordination Complex Formation

Synthesis of Schiff Base Derivatives from (R)-2-Hydroxy-2-phenylacetohydrazide

Schiff bases, characterized by an azomethine or imine group (-C=N-), are readily synthesized from this compound. nih.govresearchgate.net This transformation is a cornerstone of its derivatization chemistry, creating polydentate ligands suitable for coordination with a variety of metal ions. mdpi.com

The primary method for synthesizing Schiff base derivatives from this compound is through a condensation reaction with carbonyl compounds. nih.gov This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. iosrjournals.org The subsequent elimination of a water molecule results in the formation of the characteristic imine linkage. researchgate.netiosrjournals.org The reaction is versatile, allowing for the use of a wide range of aromatic and aliphatic aldehydes and ketones to produce a diverse library of Schiff base ligands. researchgate.net The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final Schiff base. iosrjournals.org

The efficiency and outcome of Schiff base synthesis are highly dependent on the reaction conditions. Variables such as the choice of solvent, the presence of a catalyst, and the method of heating can significantly impact reaction time, yield, and purity of the product.

Solvents: Ethanol (B145695) is a commonly employed solvent for these condensation reactions, often used under reflux conditions. researchgate.netarpgweb.comrjptonline.org The choice of solvent can influence the reaction time and the ease of product isolation. researchgate.net

Catalysts: The reaction is frequently catalyzed by a few drops of acid, such as glacial acetic acid, which facilitates the dehydration step. rjptonline.orgscirp.org Natural acid catalysts have also been explored in green synthesis approaches. nih.gov

Microwave Assistance: Microwave irradiation has emerged as a highly efficient, green, and rapid method for synthesizing Schiff bases. nih.govsemanticscholar.org Compared to conventional heating methods like refluxing, microwave-assisted synthesis often results in significantly shorter reaction times (minutes versus hours), higher yields, and milder reaction conditions. scirp.orgsemanticscholar.orgresearchgate.net This technique is often performed in solvent-free conditions or with minimal solvent, further enhancing its environmental credentials. scirp.orgnih.gov

The following table summarizes the influence of different reaction conditions on the synthesis of Schiff bases.

| Reaction Condition | Conventional Method | Microwave-Assisted Method |

| Heating | Refluxing | Microwave Irradiation |

| Reaction Time | Hours arpgweb.comrjptonline.org | Seconds to Minutes scirp.orgnih.gov |

| Solvent | Typically requires a solvent like ethanol rjptonline.org | Often solvent-free or requires minimal solvent scirp.orgnih.gov |

| Catalyst | Often requires an acid catalyst (e.g., acetic acid) rjptonline.org | Can be performed with or without a catalyst scirp.orgnih.gov |

| Yield | Moderate to Good | Good to Excellent scirp.orgnih.gov |

| Advantages | Simple setup | Rapid, high yield, environmentally friendly nih.govsemanticscholar.org |

The formation of the carbon-nitrogen double bond (C=N) in Schiff bases introduces the possibility of stereoisomerism.

E/Z Isomerism: Due to the restricted rotation around the C=N double bond, Schiff bases can exist as E and Z geometric isomers. nih.gov The E-isomer is generally more stable than the Z-isomer due to reduced steric hindrance. The energy difference between the two isomers and the activation energy for interconversion can be determined computationally and, in some cases, the isomers can be separated or exist as a mixture. nih.gov The specific reaction conditions can sometimes influence the isomeric ratio of the product.

Geometry: In the solid state, Schiff base derivatives of hydrazides often adopt a fully extended E-configuration, which is the thermodynamically more stable form. researchgate.net This trans geometry around the imine bond is a common feature in the crystal structures of these compounds.

Formation of Metal Coordination Complexes with this compound Derivatives

The Schiff base derivatives of this compound are excellent chelating agents due to the presence of multiple donor atoms (N, O), making them capable of forming stable complexes with a wide range of transition metal ions. mdpi.comresearchgate.net These ligands can be bi-, tri-, or tetradentate, depending on the specific structure of the parent carbonyl compound and the coordination behavior. mdpi.com

Metal complexes are typically synthesized by reacting the Schiff base ligand with a corresponding metal salt (e.g., chlorides or acetates) in a suitable solvent, such as ethanol, often under reflux. researchgate.netarpgweb.com The stoichiometry of the reaction, typically a 2:1 or 1:1 ligand-to-metal ratio, can be adjusted to synthesize different types of complexes. mdpi.comresearchgate.net

Mononuclear Complexes: The majority of reported complexes are mononuclear, with the general formula [M(L)₂] or [ML], where 'M' is a divalent metal ion and 'L' is the deprotonated Schiff base ligand. minarjournal.com Metals such as Cu(II), Co(II), Ni(II), Zn(II), Cd(II), and Pd(II) readily form such complexes. nih.govekb.egnih.gov

Binuclear and Polynuclear Complexes: Depending on the ligand's design, binuclear or even tetranuclear complexes can be synthesized. nih.govnih.gov Ligands with specific bridging functionalities, such as phenoxo groups, can facilitate the formation of these more complex structures. nih.gov

The table below lists various metal ions known to form complexes with Schiff base ligands derived from hydrazides.

| Metal Ion | Type of Complex Formed | Representative Examples |

| Cu(II) | Mononuclear, Binuclear | [CuL₂], [Cu₂(L)₂] ekb.egnih.gov |

| Ni(II) | Mononuclear, Binuclear | [NiL₂], [Ni₂(L)₂] nih.govnih.gov |

| Co(II) | Mononuclear, Binuclear | [CoL₂], [Co₂(L)₂] nih.govnih.gov |

| Zn(II) | Mononuclear | [ZnL₂] nih.govminarjournal.com |

| Cd(II) | Mononuclear | [Cd(L)₂] nih.gov |

| Fe(II)/Fe(III) | Mononuclear | [Fe(L)₂]Cl nih.gov |

| Pd(II) | Mononuclear | [PdL(NH₃)] ekb.eg |

| Mn(II) | Mononuclear | [Mn(L)₂] minarjournal.com |

The Schiff base ligands derived from this compound can coordinate to metal ions in several ways, leading to various coordination geometries.

Ligand Binding Modes: In its neutral form, the ligand exists in a keto-amine tautomeric form. Upon complexation, it typically undergoes deprotonation and tautomerizes to the enol-imine form. nih.gov Coordination generally occurs through the azomethine nitrogen and the enolic oxygen, acting as a bidentate ligand. nih.gov If the aldehyde or ketone precursor contains additional donor groups (like a phenolic -OH), the ligand can act as a tridentate ONO donor, binding through the phenolic oxygen, azomethine nitrogen, and enolic oxygen. researchgate.netminarjournal.comekb.eg The hydroxyl group from the original mandelic acid moiety can also potentially participate in coordination.

Coordination Geometries: The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the nature of the ligand. Common geometries include:

Octahedral: Often observed for Co(II), Ni(II), and Mn(II) complexes where two tridentate ligands coordinate to the metal center. researchgate.netminarjournal.com

Square Planar: A common geometry for Pd(II) and some Ni(II) and Cu(II) complexes. ekb.egnih.gov

Tetrahedral: Frequently adopted by Zn(II) and some Co(II) complexes. nih.gov

The flexibility in binding modes and the resulting variety of coordination geometries underscore the rich coordination chemistry of these Schiff base ligands. nih.gov

Cyclocondensation Reactions to Form Heterocyclic Derivatives (e.g., Thiazolidinone Derivatives)

The derivatization of this compound can be effectively achieved through cyclocondensation reactions to yield a variety of heterocyclic compounds. A notable example is the synthesis of thiazolidin-4-one derivatives, which are a significant class of heterocyclic compounds recognized for their diverse chemical and biological properties. The formation of these derivatives typically proceeds through a well-established two-step synthetic pathway.

The initial step involves the condensation reaction of this compound with various aromatic aldehydes. This reaction, usually conducted in a suitable solvent such as ethanol and often catalyzed by a few drops of glacial acetic acid, results in the formation of the corresponding N'-arylidene-2-hydroxy-2-phenylacetohydrazones, which are a type of Schiff base.

In the subsequent step, these intermediate hydrazones undergo a cyclocondensation reaction with a thiol-containing compound, most commonly thioglycolic acid (mercaptoacetic acid). This reaction is typically carried out by refluxing the hydrazone and thioglycolic acid in a solvent like 1,4-dioxane, often in the presence of a catalyst such as anhydrous zinc chloride. The sulfhydryl group of thioglycolic acid attacks the imine carbon of the hydrazone, followed by an intramolecular cyclization with the elimination of a water molecule to form the thiazolidin-4-one ring.

This synthetic strategy allows for the introduction of a wide range of substituents on the phenyl ring of the aldehyde, thereby enabling the generation of a library of diverse thiazolidinone derivatives of this compound. The general reaction scheme is depicted below:

Step 1: Formation of Hydrazone (Schiff Base)

This compound reacts with a substituted aromatic aldehyde to form the corresponding N'-arylidene-2-hydroxy-2-phenylacetohydrazone.

Step 2: Cyclocondensation to form Thiazolidin-4-one

The synthesized hydrazone is then treated with thioglycolic acid to yield the final 2-(substituted phenyl)-3-((R)-1-hydroxy-1-phenylethylamino)thiazolidin-4-one derivative.

| Derivative Name | Substituent (R) on Aromatic Aldehyde | Molecular Formula | Expected Product Structure |

|---|---|---|---|

| 2-(4-Chlorophenyl)-3-(((R)-2-hydroxy-2-phenylethyl)amino)thiazolidin-4-one | 4-Chloro | C17H15ClN2O2S | Structure with 4-chlorophenyl at position 2 |

| 3-(((R)-2-Hydroxy-2-phenylethyl)amino)-2-(4-methoxyphenyl)thiazolidin-4-one | 4-Methoxy | C18H18N2O3S | Structure with 4-methoxyphenyl (B3050149) at position 2 |

| 3-(((R)-2-Hydroxy-2-phenylethyl)amino)-2-(4-nitrophenyl)thiazolidin-4-one | 4-Nitro | C17H15N3O4S | Structure with 4-nitrophenyl at position 2 |

The structural confirmation of these synthesized compounds would typically be carried out using various spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

Thermal Stability and Decomposition Pathway Analysis

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data is typically plotted as a TGA curve, with mass percentage on the y-axis and temperature on the x-axis.

For (R)-2-Hydroxy-2-phenylacetohydrazide, a TGA analysis would reveal the temperatures at which the compound begins to decompose and the distinct stages of mass loss. Each step in the TGA curve corresponds to the loss of a specific fragment of the molecule. For instance, initial mass loss might be attributed to the loss of water molecules if the compound is a hydrate, followed by the cleavage of weaker bonds at higher temperatures, leading to the release of gaseous products.

A hypothetical TGA data table for this compound might look like this:

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |

| 1 | T1 - T2 | X% | e.g., H₂O, NH₃ |

| 2 | T2 - T3 | Y% | e.g., N₂H₂, CO |

| 3 | T3 - T4 | Z% | e.g., Phenyl group fragments |

This table is for illustrative purposes only and does not represent actual experimental data.

Differential Thermogravimetric (DTG) Analysis

Differential Thermogravimetric (DTG) analysis is the first derivative of the TGA curve, plotting the rate of mass change as a function of temperature. The DTG curve shows peaks corresponding to the points of maximum rate of mass loss. This technique is particularly useful for resolving overlapping decomposition steps that might appear as a single event in the TGA curve.

The peak temperatures in a DTG curve (T_peak) indicate the temperatures at which the decomposition reactions are fastest. The area under each peak is proportional to the total mass loss during that stage.

A hypothetical DTG data table for this compound could be presented as follows:

| Decomposition Stage | T_peak (°C) | Rate of Mass Loss (%/°C) |

| 1 | T_peak1 | R1 |

| 2 | T_peak2 | R2 |

| 3 | T_peak3 | R3 |

This table is for illustrative purposes only and does not represent actual experimental data.

Determination of Thermal Decomposition Temperatures and Apparent Activation Energies

The data obtained from TGA and DTG analyses are crucial for determining key kinetic parameters of thermal decomposition, such as the activation energy (Ea). The activation energy represents the minimum energy required for the decomposition reaction to occur and is a measure of the thermal stability of the compound.

Various iso-conversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, can be applied to TGA data obtained at different heating rates to calculate the apparent activation energy for each decomposition stage. These methods are based on the principle that the reaction rate at a constant conversion is only a function of temperature.

The onset temperature of decomposition (T_onset), obtained from the TGA curve, and the peak decomposition temperatures (T_peak) from the DTG curve are also important indicators of thermal stability. A higher T_onset and T_peak generally signify greater thermal stability.

A summary of these parameters for this compound would be tabulated as shown below:

| Decomposition Stage | Onset Temperature (T_onset) (°C) | Peak Temperature (T_peak) (°C) | Apparent Activation Energy (Ea) (kJ/mol) |

| 1 | T_onset1 | T_peak1 | Ea1 |

| 2 | T_onset2 | T_peak2 | Ea2 |

| 3 | T_onset3 | T_peak3 | Ea3 |

This table is for illustrative purposes only and does not represent actual experimental data.

Further research and experimental studies are required to obtain the specific thermal analysis data for this compound to populate these analyses and tables with accurate information.

Advanced Analytical Techniques for Derived Systems

Ultraviolet-Visible (UV-Vis) Spectroscopy of Complexes

UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule or a metal complex. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. In the context of metal complexes derived from (R)-2-Hydroxy-2-phenylacetohydrazide, the electronic spectra provide valuable information on both the ligand and the metal-ligand environment.

The spectra of these complexes typically display several types of electronic transitions:

Intra-ligand Transitions: These are high-intensity bands usually observed in the ultraviolet region. They arise from π → π* and n → π* transitions within the aromatic rings and the azomethine (-CH=N-) group of the Schiff base ligands, respectively. researchgate.net Upon coordination to a metal ion, the positions of these bands may shift, indicating the involvement of the ligand in complex formation.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These transitions involve the transfer of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital. They are often observed in the visible region and can be quite intense, contributing significantly to the color of the complexes. For some Cu(II) complexes, LMCT bands can be seen in the 340–450 nm region. mdpi.com

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. For first-row transition metals, these bands are typically found in the visible or near-infrared region. They are often broad and have low intensity because they are Laporte-forbidden. The position and number of d-d bands are highly dependent on the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion. For instance, a tetrahedral Cu(II) complex might show a transition corresponding to ²T → ²E. nih.gov

The table below summarizes typical electronic spectral data for metal complexes with hydrazone-based ligands.

| Metal Ion | Typical Geometry | Absorption Bands (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Cu(II) | Tetrahedral | ~15,270 | ²T → ²E (d-d) | nih.gov |

| Cu(II) | Square Planar / Octahedral | ~23,250 | LMCT | mdpi.comnih.gov |

| Ni(II) | Tetrahedral | ~15,505 | ³T₁(F) → ³T₁(P) (d-d) | nih.gov |

| Co(II) | Octahedral | ~6,790 | ⁴T₁g(F) → ⁴T₂g(F) (d-d) | nih.govresearchgate.net |

| Ligand | - | ~29,850 - 32,250 | n → π | researchgate.netnih.gov |

| Ligand | - | ~46,510 | π → π | researchgate.netnih.gov |

Magnetic Susceptibility Measurements of Paramagnetic Complexes

Magnetic susceptibility measurements provide crucial insight into the electronic structure of transition metal complexes by determining the number of unpaired electrons. dalalinstitute.com This information is vital for deducing the oxidation state of the metal ion and its coordination geometry. The effective magnetic moment (µ_eff) is calculated from the measured susceptibility and is typically reported in Bohr magnetons (B.M.).

For first-row transition metal complexes, the measured magnetic moment is often compared to the "spin-only" value, which can be calculated based on the number of unpaired electrons (n). gcnayanangal.com Deviations from the spin-only value can arise from orbital contributions to the magnetic moment. The geometry of the complex significantly influences this orbital contribution. For example, high-spin octahedral Co(II) (d⁷) complexes typically exhibit µ_eff values in the range of 4.3–5.2 B.M., which is considerably higher than the spin-only value of 3.87 B.M., due to a significant orbital contribution. nih.govresearchgate.net In contrast, tetrahedral Co(II) complexes often show slightly higher moments.

These measurements are therefore a powerful tool for distinguishing between different possible geometries. For instance, square planar Ni(II) (d⁸) complexes are diamagnetic (µ_eff = 0 B.M.), whereas octahedral and tetrahedral Ni(II) complexes are paramagnetic with two unpaired electrons, showing magnetic moments in the range of 2.9-3.4 B.M. and 3.2-4.1 B.M., respectively. nih.gov

The following table presents typical magnetic moment values for common transition metal ions in different stereochemistries.

| Metal Ion | dⁿ Configuration | Geometry | µ_eff (B.M.) | Reference |

|---|---|---|---|---|

| Mn(II) | d⁵ | High-Spin Octahedral | ~5.92 | researchgate.net |

| Co(II) | d⁷ | High-Spin Octahedral | 4.3 - 5.2 | nih.govresearchgate.net |

| Ni(II) | d⁸ | Octahedral | 2.9 - 3.4 | researchgate.net |

| Ni(II) | Tetrahedral | 3.2 - 4.1 | nih.gov | |

| Cu(II) | d⁹ | Octahedral/Tetrahedral | 1.75 - 2.20 | nih.gov |

Molar Conductance Studies of Complexes

Molar conductance (Λ_M) measurements are performed on solutions of the metal complexes to determine their electrolytic nature. This technique helps to establish whether the anions associated with the metal salt are coordinated directly to the metal center or act as counter-ions in the crystal lattice. nih.gov

The measurement is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in which the complex is soluble. The resulting Λ_M value is compared with established ranges for non-electrolytes and 1:1, 1:2, or 1:3 electrolytes in that specific solvent. researchgate.net

For example, a complex of a divalent metal with a neutral hydrazide ligand and two chloride anions could be formulated as [M(L)Cl₂] or [M(L)Cl]Cl. In the first case, both chloride ions are coordinated, and the complex would behave as a non-electrolyte, exhibiting a very low molar conductance value. In the second case, one chloride is a counter-ion, and the complex would behave as a 1:1 electrolyte. Complexes that show very low molar conductivity values, typically in the range of 3.2–8.1 Ω⁻¹ cm² mol⁻¹ in DMSO, are considered non-electrolytic. nih.gov

The table below provides reference molar conductance ranges for different electrolyte types in common solvents.

| Solvent | Non-electrolyte | 1:1 Electrolyte | 1:2 Electrolyte | 1:3 Electrolyte |

|---|---|---|---|---|

| DMF | < 65 | 65 - 90 | 130 - 170 | 200 - 240 |

| DMSO | < 50 | 50 - 90 | 110 - 195 | 200 - 240 |

| Acetonitrile | < 120 | 120 - 160 | 220 - 300 | 340 - 420 |

| Methanol | < 80 | 80 - 122 | 160 - 220 | 290 - 350 |

| Nitromethane | < 75 | 75 - 95 | 150 - 180 | 220 - 260 |

Data sourced from Geary, W. J. (1971). researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique applicable only to species with one or more unpaired electrons, such as radicals or paramagnetic transition metal complexes. It is particularly informative for d⁹ Cu(II) complexes derived from this compound. mdpi.com

The EPR spectrum provides detailed information about the electronic ground state and the local environment of the metal ion through the analysis of the g-tensor and hyperfine coupling constants (A). ethz.ch For Cu(II) complexes in a frozen solution or powder form, the spectrum often shows axial or rhombic symmetry, leading to distinct g-values along different molecular axes (g_x, g_y, g_z or g_|| and g_⊥ for axial symmetry).

The relationship between these g-values is diagnostic of the geometry and the nature of the singly occupied molecular orbital (SOMO). For many Cu(II) complexes with phenylacetohydrazide Schiff base ligands, the observed pattern is g_|| > g_⊥ > 2.0023 (the g-value for a free electron). sci-hub.se This pattern is characteristic of a dₓ²₋y² ground state, which indicates that the unpaired electron is primarily located in the d-orbital in the coordination plane, consistent with a square planar or tetragonally distorted octahedral geometry. sci-hub.se

Furthermore, the magnitude of the g_|| value can provide insight into the covalent character of the metal-ligand bond. According to Kivelson and Neiman, a g_|| value less than 2.3 is indicative of a significant covalent character in the metal-ligand bond, whereas a value of 2.3 or greater suggests a more ionic interaction. sci-hub.se

The table below lists key EPR parameters for a representative binuclear Cu(II) complex with a phenylacetohydrazide Schiff base ligand.

| EPR Parameter | Reported Value | Interpretation | Reference |

|---|---|---|---|

| g_|| | 2.21 | g_|| > g_⊥ > 2.0023 indicates a dₓ²₋y² ground state (square planar or elongated octahedral geometry). | sci-hub.se |

| g_⊥ | 2.08 - 2.09 | ||

| g_|| | < 2.3 | Suggests a considerable covalent character in the Cu(II)-ligand bonds. | sci-hub.se |

Future Research Directions and Translational Perspectives in Chemical Sciences

Development of Novel Enantioselective Synthetic Routes for the (R)-Enantiomer

While classical resolution methods provide access to (R)-2-hydroxy-2-phenylacetohydrazide, future research will likely focus on more efficient and atom-economical enantioselective strategies. The development of these routes is critical for producing the enantiopure compound on a larger scale for subsequent applications. Key areas of investigation include dynamic kinetic resolution and direct asymmetric synthesis.

Dynamic Kinetic Resolution (DKR): A significant limitation of traditional kinetic resolution is its maximum theoretical yield of 50%. Dynamic kinetic resolution overcomes this by integrating an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. documentsdelivered.com For the synthesis of the title compound, this would involve the resolution of a racemic precursor, such as methyl mandelate (B1228975), coupled with a racemization catalyst.

Enzymatic approaches are particularly promising. For instance, a chemoenzymatic DKR could pair a lipase-catalyzed enantioselective hydrolysis of racemic methyl mandelate with a racemizing agent. documentsdelivered.com Mandelate racemase is an enzyme that could be employed for the racemization of the unreacted (S)-mandelic acid derivative. documentsdelivered.com This combined biocatalysis-crystallization DKR can efficiently convert racemic mandelic acid into the desired (R)-enantiomer under mild, aqueous conditions. documentsdelivered.com Subsequent conversion of the resulting (R)-mandelic acid to the hydrazide would complete the synthesis.

| Resolution Strategy | Catalyst/Enzyme | Substrate | Potential Advantage | Reference |

| Enzymatic Kinetic Resolution | Lipase | Racemic methyl mandelate | High enantioselectivity for (R)-mandelic acid formation. | nih.gov |

| Dynamic Kinetic Resolution | Mandelate Racemase + Resolving Agent | Racemic mandelic acid | Theoretical yield approaches 100% of the (R)-enantiomer. | documentsdelivered.com |

| Two-Step Biotransformation | Saccharomyces cerevisiae / Bacillus cereus | Ethyl benzoylformate | Achieves very high conversion and enantiomeric excess. | nih.gov |

Asymmetric Catalysis: Direct asymmetric synthesis of the chiral core represents a more elegant and efficient approach. One promising strategy is the asymmetric hydrogenation of a suitable prochiral precursor, such as 2-oxo-2-phenylacetohydrazide. Transition metal complexes with chiral phosphine (B1218219) ligands, such as Palladium or Nickel-based catalysts, have proven effective for the asymmetric hydrogenation of N-acylhydrazones to produce chiral hydrazines with high enantioselectivity. researchgate.netresearchgate.netnih.gov Applying this methodology could provide a direct, catalytic route to this compound. The development of a catalyst system optimized for this specific substrate would be a key research objective.

Exploration of the this compound Scaffold as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The molecular architecture of this compound makes it an excellent candidate for applications in asymmetric catalysis, either as a covalently bonded chiral auxiliary or as a coordinating chiral ligand.

As a Chiral Auxiliary: Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The α-hydroxy acid motif is a well-established chiral controller. The title compound could be attached to a substrate, for example, via its terminal nitrogen, to form a chiral N-acylhydrazone. This structure could then be used to direct stereoselective additions of nucleophiles or radicals to the C=N bond. nih.gov The combination of the hydroxyl group and the phenyl ring provides a well-defined steric and electronic environment to effectively shield one face of the reactive site, leading to high diastereoselectivity. After the reaction, the auxiliary can be cleaved and potentially recovered.

As a Chiral Ligand: The hydrazide moiety, with its nitrogen and oxygen atoms, and the adjacent hydroxyl group provide multiple coordination sites (O, N, O), making the molecule a potential tridentate ligand for metal centers. When complexed with a transition metal (e.g., Rhodium, Iridium, Palladium, Copper), the chiral backbone of the ligand can create an asymmetric environment around the metal, enabling it to catalyze reactions with high enantioselectivity. nih.govnih.gov Research in this area would involve synthesizing metal complexes of this compound and evaluating their catalytic activity and enantioselectivity in benchmark reactions such as asymmetric hydrogenation, C-C bond formation, or allylic substitution. nih.govacs.org The structural rigidity and chelating ability of the ligand would be key factors in achieving efficient transfer of chirality.

| Potential Application | Mode of Action | Key Structural Features | Target Reactions |

| Chiral Auxiliary | Covalent attachment to substrate, directing stereoselective transformations. | Defined stereocenter, sterically demanding phenyl group, directing hydroxyl group. | Aldol reactions, alkylations, conjugate additions. |

| Chiral Ligand | Coordination to a metal center to form an asymmetric catalyst. | Tridentate (O,N,O) chelation sites, rigid chiral backbone. | Asymmetric hydrogenation, allylic alkylation, C-H functionalization. |

Advanced Computational Modeling for Predicting Stereochemical Outcomes and Reactivity

Modern computational chemistry offers powerful tools for understanding and predicting the outcomes of asymmetric reactions, thereby accelerating the design of new catalysts and synthetic routes. mdpi.com Applying these methods to systems involving this compound could provide invaluable insights.

The primary goal of computational modeling in this context is to identify the stereodetermining transition state and accurately calculate the energy difference (ΔΔG‡) between the pathways leading to the different stereoisomers. nih.gov A lower activation energy for one pathway explains the preference for the formation of the major enantiomer or diastereomer.

Methodologies:

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method to calculate the geometries and energies of molecules and, crucially, transition states. nih.govresearchgate.net For this compound, DFT could be used to model its role as a chiral ligand. Researchers could build a model of the metal-ligand complex and simulate the approach of a substrate. By calculating the energies of the diastereomeric transition states, one could predict the enantiomeric excess of the product. nih.gov These calculations can also elucidate the specific non-covalent interactions (e.g., hydrogen bonding, π-stacking) responsible for chiral induction. nih.gov

Quantum-Guided Molecular Mechanics (Q2MM): For larger, more complex systems, purely quantum mechanical methods can be computationally expensive. Q2MM is a hybrid approach that uses high-level quantum calculations to parameterize a faster molecular mechanics force field specific to the reaction's transition state. researchgate.netresearchgate.net This allows for rapid and accurate screening of different ligands or substrates, making it a powerful tool for catalyst design. researchgate.net

Future research could involve building a computational model of a catalyst system where this compound acts as a ligand. This model could then be used to perform a "virtual screen" to predict its effectiveness in various asymmetric transformations before committing to extensive laboratory synthesis and testing.

Design and Synthesis of Advanced Functional Materials Utilizing the Chiral Hydrazide Core

The self-assembly properties and reactive handles of this compound make it an attractive building block for the bottom-up synthesis of advanced functional materials with programmed chirality.

Chiral Supramolecular Gels: Low-molecular-weight gelators (LMWGs) can self-assemble in solvents to form three-dimensional fibrillar networks, resulting in supramolecular gels. rsc.orgthieme-connect.de The hydrazide functional group is known to be an excellent motif for driving self-assembly through intermolecular hydrogen bonding and π-π stacking. researchgate.netrsc.org The chirality of this compound could direct this assembly process to form helical or twisted nanofibers, imparting macroscopic chirality to the resulting gel. rsc.org Such chiral gels could find applications as media for asymmetric synthesis, as templates for the synthesis of chiral inorganic materials, or in enantioselective sensing and separation.

Chiral Polymers: The hydrazide group can be readily reacted, for instance with aldehydes or isocyanates, or the molecule could be functionalized with a polymerizable group like a vinyl or acryloyl moiety. nih.govnih.gov Polymerization of such a monomer would yield a chiral polymer with pendant this compound units. These chiral polymers could be used as:

Chiral Stationary Phases (CSPs): Covalently bonded to a support like silica, these polymers could be used for the chromatographic separation of enantiomers.

Recoverable Chiral Ligands/Catalysts: The polymer backbone would allow for the easy separation and recycling of the chiral catalytic units after a reaction.

Chiral Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. By using chiral linkers, one can create chiral MOFs (CMOFs) with enantioselective properties. rsc.org this compound, with its multiple coordination sites, is a prime candidate for use as a chiral organic linker. rsc.org The resulting CMOFs could possess porous, chiral environments suitable for applications in enantioselective gas separation, storage, and heterogeneous asymmetric catalysis. nih.govrsc.org

| Material Type | Formation Principle | Key Molecular Features | Potential Applications |

| Supramolecular Gels | Self-assembly via non-covalent interactions. | H-bonding sites (NH, OH, C=O), π-stacking (phenyl), chirality. | Chiral reaction media, templates for chiral materials. |

| Chiral Polymers | Polymerization of a functionalized monomer. | Reactive hydrazide group, inherent chirality. | Chiral stationary phases, recyclable catalysts. |

| Chiral MOFs | Coordination of the molecule as a linker with metal ions. | Multiple metal coordination sites, rigid chiral structure. | Enantioselective separations, heterogeneous catalysis. |

Q & A

Q. What are the standard synthetic routes for (R)-2-Hydroxy-2-phenylacetohydrazide, and how can reaction conditions be optimized for yield and enantiomeric purity?

Methodological Answer: Synthesis typically involves condensation of (R)-2-hydroxy-2-phenylacetic acid with hydrazine derivatives under controlled pH and temperature. Optimization includes:

- Catalysis : Use chiral catalysts or enantioselective reagents to enhance stereochemical control.

- Purification : Employ recrystallization or chiral HPLC to isolate the (R)-enantiomer, ensuring >95% purity .

- Yield Improvement : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., hydrazine excess) to drive completion .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key characterization methods include:

- Spectroscopy : 1H/13C NMR to confirm structure (e.g., hydroxy and hydrazide proton signals at δ 10–12 ppm) and FT-IR for functional group analysis (C=O stretch ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C8H10N2O, MW 150.18 g/mol) .

- Chiral Analysis : Polarimetry or chiral HPLC with a cellulose-based column to validate enantiomeric excess .

Q. How can researchers assess the biological activity of this compound in vitro?

Methodological Answer:

- Enzymatic Assays : Test COX-1/COX-2 inhibition using fluorometric or colorimetric kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay) .

- Antiproliferative Activity : Use MTT or SRB assays on cancer cell lines (e.g., A549 lung carcinoma) with IC50 calculations via nonlinear regression .

Advanced Research Questions

Q. How can selectivity for COX-2 over COX-1 be engineered in this compound derivatives?

Methodological Answer:

- Structural Modification : Introduce benzenesulfonamide groups (as in , Compound 48) to exploit COX-2’s larger active site .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity and steric interactions with COX-2 (PDB ID: 3LN1) .

- 3D-QSAR Modeling : Develop comparative molecular field analysis (CoMFA) models to guide substituent selection for enhanced selectivity .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for hydrazide derivatives?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using liver microsome assays.

- In Vivo Validation : Use xenograft models (e.g., nude mice with A549 tumors) to correlate antiproliferative IC50 values with tumor regression rates .

- Metabolite Identification : Perform LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .

Q. What computational strategies are effective for predicting the apoptotic mechanism of this compound derivatives?

Methodological Answer:

- Pathway Analysis : Use STRING or KEGG databases to map protein targets (e.g., Bcl-2, caspase-3) linked to apoptosis.

- Molecular Dynamics (MD) Simulations : Simulate interactions with apoptotic regulators (e.g., Bax activation) using GROMACS .

- Transcriptomic Profiling : Validate predictions via RNA-seq of treated cells to identify differentially expressed apoptotic genes .

Q. How does the (R)-configuration influence the biological activity of 2-hydroxy-2-phenylacetohydrazide?

Methodological Answer:

- Enantiomer Comparison : Synthesize both (R) and (S) forms and compare IC50 values in enzymatic/cellular assays.

- X-ray Crystallography : Resolve ligand-enzyme complexes (e.g., COX-2) to visualize stereospecific binding interactions .

- Steric Effects : Use molecular docking to assess how the (R)-configuration avoids steric clashes in target binding pockets .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Assessment : Review SDS for acute toxicity data (e.g., LD50 in rodents) and implement fume hoods for synthesis .

- Waste Disposal : Follow EPA guidelines for hydrazine derivatives, including neutralization with dilute HCl before disposal .

- Exposure Mitigation : Use PPE (gloves, lab coats) and monitor air quality with hydrazine-specific sensors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.